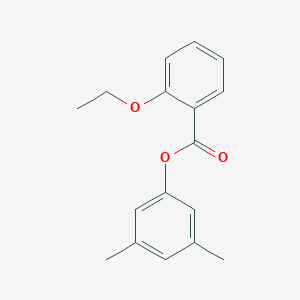

3,5-Dimethylphenyl 2-ethoxybenzoate

カタログ番号:

B404189

分子量:

270.32g/mol

InChIキー:

JYIIIVWWPKLWFR-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3,5-Dimethylphenyl 2-ethoxybenzoate is an ester derivative of 2-ethoxybenzoic acid, featuring a 3,5-dimethylphenyl group as the esterifying alcohol. This compound is structurally characterized by the ethoxy group at the 2-position of the benzoate ring and two methyl substituents at the 3,5-positions of the phenyl moiety.

特性

分子式 |

C17H18O3 |

|---|---|

分子量 |

270.32g/mol |

IUPAC名 |

(3,5-dimethylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-15(16)17(18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3 |

InChIキー |

JYIIIVWWPKLWFR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |

正規SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C |

製品の起源 |

United States |

類似化合物との比較

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Contains a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.

- Key Properties : Demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .

- Comparison : The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, crucial for binding to photosystem II. The ethoxy group in this compound may similarly influence electron density but likely reduces hydrogen-bonding capacity compared to the hydroxynaphthalene-carboxamide.

Methyl 2-formyl-3,5-dimethoxybenzoate

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Differs by fluorine substituents instead of methyl groups.

- Key Properties : Comparable PET-inhibiting activity (IC50 ~10 µM) to the dimethylphenyl analogue .

- Comparison : Fluorine’s strong electron-withdrawing nature enhances binding affinity, whereas methyl groups in this compound may prioritize lipophilicity over electronic effects.

Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants

- Structure : Polymers incorporating 3,5-dimethylphenyl groups as side chains .

- Key Properties : Hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium pendants .

Physicochemical Properties

Lipophilicity and Solubility

- This compound : The ethoxy group increases polarity relative to purely alkyl-substituted benzoates (e.g., methyl or ethyl esters), but the 3,5-dimethylphenyl group enhances hydrophobicity.

- Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester): A sulfonylurea herbicide with methoxy and triazine substituents . Its higher water solubility (due to sulfonyl and triazine groups) contrasts with the lipophilic profile of this compound.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。